N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Scientific Research Applications
Novel Synthesis Methods
- The compound under discussion is related to the broader class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds, including similar structures, have been synthesized through various novel methods. For example, El-Agrody et al. (2001) demonstrated the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds via reactions involving amino derivatives of pyrazolo[3,4-d]pyrimidine (El-Agrody et al., 2001).
Antiviral Activities
- Benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives have shown significant antiviral activities, particularly against avian influenza virus H5N1. This finding, presented by Hebishy et al. (2020), highlights the potential application of similar compounds in antiviral research (Hebishy et al., 2020).
Anticancer Properties
- Pyrazolo[3,4-d]pyrimidine derivatives have also been studied for their anticancer properties. Rahmouni et al. (2016) synthesized a novel series of these compounds and evaluated their cytotoxic activities, demonstrating potential as anticancer agents (Rahmouni et al., 2016).
- Xin (2012) also reported on the synthesis of pyrazolo pyrimidine derivatives with notable antitumor activities, further underscoring the relevance of these compounds in cancer research (Xin, 2012).
Pharmacological Properties
- Pyrazolo[3,4‐d]pyrimidine derivatives have been identified as selective COX-2 inhibitors, as demonstrated by Raffa et al. (2009). This discovery points to their potential application in developing anti-inflammatory drugs (Raffa et al., 2009).
Molecular Interaction Studies
- The molecular interactions of similar compounds with specific receptors have been a subject of study. For instance, Shim et al. (2002) explored the interaction of a pyrazole-3-carboxamide derivative with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions in medicinal chemistry (Shim et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N5O2/c20-11-4-3-5-12(8-11)28-16-14(9-25-28)18(30)27(10-24-16)26-17(29)13-6-1-2-7-15(13)19(21,22)23/h1-10H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTIJDAIUYZHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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